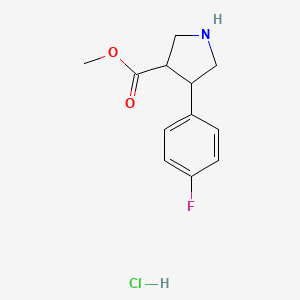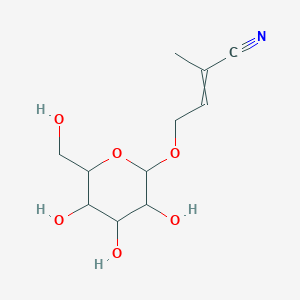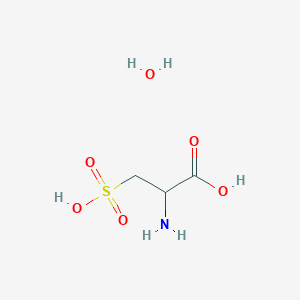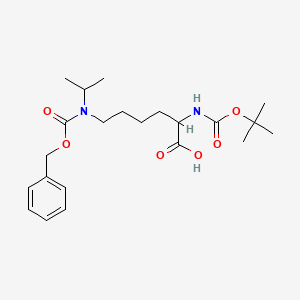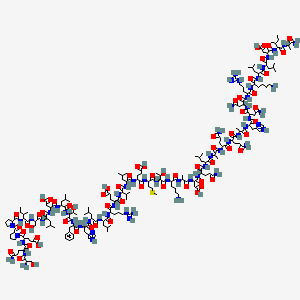
Dipropylmalonic acid monoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropylmalonic acid monoethyl ester is an organic compound that belongs to the class of malonic acid esters. These esters are characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to a hydrogen atom and an alkyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropylmalonic acid monoethyl ester can be synthesized through the selective monohydrolysis of symmetric diesters. This process involves the partial hydrolysis of diethyl malonate or similar compounds to produce the monoester. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an aqueous medium with a co-solvent to enhance solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of environmentally benign reagents and conditions is emphasized to minimize hazardous by-products and improve the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropylmalonic acid monoethyl ester undergoes several types of chemical reactions, including:
Deprotonation: The ester can be deprotonated by a base to form an enolate, which is a key intermediate in many reactions.
Nucleophilic Substitution: The enolate can react with alkyl halides in an S_N2 reaction to form new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce an enol, which can tautomerize to a carboxylic acid.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide, and methoxide are commonly used bases for deprotonation and hydrolysis reactions.
Alkyl Halides: These are used in nucleophilic substitution reactions to introduce new alkyl groups.
Acids: Hydrochloric acid and sulfuric acid are used for acidic hydrolysis.
Major Products
The major products formed from these reactions include substituted acetic acids, carboxylic acids, and enols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipropylmalonic acid monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of dipropylmalonic acid monoethyl ester involves several key steps:
Deprotonation: The ester is deprotonated by a base to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile and reacts with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: The compound can undergo decarboxylation to produce an enol, which can tautomerize to a carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A symmetric diester of malonic acid used in similar reactions.
Dimethyl malonate: Another symmetric diester with similar reactivity.
Monoethyl malonate: A half-ester of malonic acid with similar applications
Uniqueness
Dipropylmalonic acid monoethyl ester is unique due to its specific ester and alkyl group configuration, which allows for selective reactions and the formation of specific products. Its selective monohydrolysis process and the ability to form enolates make it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-2-propylpentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-4-7-11(8-5-2,9(12)13)10(14)15-6-3/h4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
OYYXBAKKOYXBES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
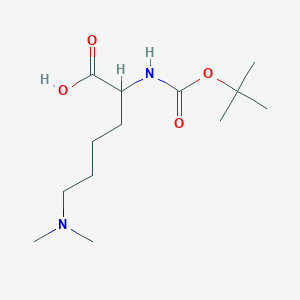
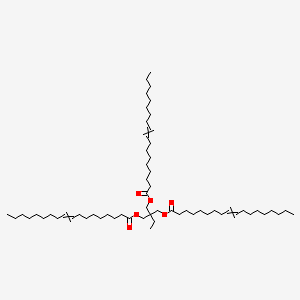
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)
